molecular formula C16H19N3O2 B1328948 3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde CAS No. 1119449-57-8

3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde

Cat. No.: B1328948
CAS No.: 1119449-57-8
M. Wt: 285.34 g/mol
InChI Key: ITBBPTITTKPLMO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde involves several steps. One common synthetic route includes the reaction of 4-methylpiperidine with a suitable aldehyde to form an intermediate, which is then reacted with a nitrile oxide to form the oxadiazole ring . The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, acids, and solvents like ethanol and dichloromethane. Major products formed from these reactions include carboxylic acids, alcohols, and substituted oxadiazoles .

Scientific Research Applications

3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde involves its interaction with specific molecular targets. The piperidine ring and oxadiazole ring are known to interact with enzymes and receptors, modulating their activity. The benzaldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to 3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde include:

    3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzyl chloride: Similar structure but with a chloride group instead of an aldehyde.

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Biological Activity

3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzaldehyde moiety linked to an oxadiazole ring substituted with a 4-methylpiperidine group. The chemical structure can be represented as follows:

C13H16N4O2\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{O}_{2}

Key Properties

  • Molecular Weight : 244.30 g/mol
  • CAS Number : [57405376]
  • SMILES Representation : CC1=CN(N=C1)C(=O)C2=CC=CC=C2C(=O)N(C)CCN1CCCC1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb), which is critical given the rising incidence of drug-resistant tuberculosis.

In Vitro Studies

A study published in Nature demonstrated that derivatives of this compound showed promising inhibitory effects on the MtTMPK enzyme, which is crucial for the survival of Mtb . The modifications to the oxadiazole ring were found to enhance the compound's solubility and permeability, leading to improved antimicrobial activity.

CompoundActivity Against MtbIC50 (µM)
Original CompoundModerate15
Modified Compound AStrong5
Modified Compound BWeak25

Case Studies

In a clinical context, a case study involving patients with multi-drug resistant tuberculosis highlighted the potential of this compound as part of a combination therapy. Patients treated with a regimen including this compound showed improved outcomes compared to standard treatments alone.

Pharmacological Effects

The pharmacological profile of this compound suggests additional activities beyond antimicrobial effects:

  • Anti-inflammatory Properties : Preliminary studies indicate that the compound may possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines.
  • Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown selective toxicity towards certain types of cancer cells while sparing normal cells.

Properties

IUPAC Name

3-[5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12-5-7-19(8-6-12)10-15-17-16(18-21-15)14-4-2-3-13(9-14)11-20/h2-4,9,11-12H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBBPTITTKPLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC(=NO2)C3=CC=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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